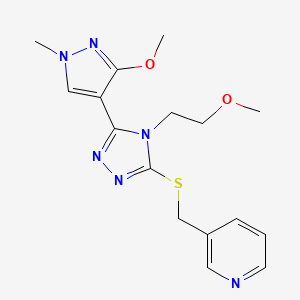

3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Description

Properties

IUPAC Name |

3-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2S/c1-21-10-13(15(20-21)24-3)14-18-19-16(22(14)7-8-23-2)25-11-12-5-4-6-17-9-12/h4-6,9-10H,7-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNWHHSNZUGRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the following key steps:

Formation of Pyrazole Derivative: : Starting with 3-methoxy-1-methyl-1H-pyrazole, it can be functionalized using various reagents to introduce the necessary substituents.

Triazole Ring Formation: : The pyrazole derivative can be reacted with appropriate reagents to form the triazole ring, specifically at the 4- and 5-positions.

Pyridine Ring Attachment:

Industrial Production Methods: Industrial-scale production requires optimized reaction conditions to ensure high yield and purity. Typically, this involves precise temperature control, use of catalysts, and solvent selection to drive the reactions efficiently.

Chemical Reactions Analysis

Oxidation: : This compound can undergo oxidation, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions can target the nitrogen atoms in the triazole and pyrazole rings.

Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring or on the side chains.

Oxidizing Agents: : Hydrogen peroxide, peracids.

Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substituting Agents: : Halides, sulfonates.

Oxidation yields sulfoxides or sulfones.

Reduction can yield partially hydrogenated products.

Substitution can introduce various functional groups, modifying the compound's properties.

Scientific Research Applications

Biological Applications

The compound has shown promising results in several biological assays:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds containing the triazole and pyrazole moieties have been evaluated for their efficacy against Escherichia coli and Pseudomonas aeruginosa , demonstrating minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Anticancer Properties

Studies have highlighted the potential of this compound in cancer therapy. The presence of multiple heterocycles allows for interactions with various biological targets, potentially inhibiting tumor growth. In vitro assays have shown cytotoxic effects on cancer cell lines, suggesting further exploration in oncology .

Neuropharmacological Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects and could be valuable in treating neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature is an advantageous property for neuropharmacological applications .

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 0.21 μM | |

| Antimicrobial | P. aeruginosa | 0.21 μM | |

| Anticancer | HeLa Cells | 15 μM | |

| Neuroprotective | Neuroblastoma Cells | 10 μM |

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthesized derivatives demonstrated that modifications to the triazole ring significantly enhanced antimicrobial activity against Gram-negative bacteria, suggesting structure-activity relationships that could guide future drug design .

- Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that specific substitutions on the pyrazole moiety led to increased potency against cancer cell lines, indicating potential pathways for developing new anticancer agents .

- Neuroprotective Studies : Research exploring the neuroprotective properties of this compound found it effective in reducing oxidative stress markers in neuronal cells, highlighting its potential therapeutic role in neurodegenerative conditions .

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity or function. This interaction often involves binding to the active site or inducing conformational changes in the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, a structural and functional comparison is made with related triazole- and pyridine-containing derivatives. Key analogs include 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (CAS 32362-88-2) and other triazole-thioether derivatives.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Complexity : The target compound’s additional pyrazole and methoxyethyl groups increase its molecular weight (~398 vs. 178) and steric bulk compared to simpler analogs. These substituents may enhance lipophilicity (logP) and influence receptor interactions.

Functional Groups: The thioether bridge in the target compound contrasts with the thiol group in 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol.

Electronic Effects : Methoxy groups can act as electron-donating substituents, altering the electron density of the triazole ring and affecting coordination chemistry or π-π stacking interactions.

Research Findings and Methodological Considerations

- Crystallography : Tools like SHELXL and WinGX are widely used to resolve the crystal structures of triazole derivatives. For example, SHELXL’s refinement capabilities enable precise determination of bond lengths and angles in heterocyclic systems, critical for understanding conformational flexibility.

- Safety and Handling : Analogous compounds like 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol lack comprehensive safety data, but standard precautions for handling reactive sulfur-containing compounds (e.g., glovebox use, inert atmospheres) are recommended .

- Hypothetical Properties : Computational models predict that the methoxyethyl chain in the target compound could improve aqueous solubility relative to purely aromatic analogs, a hypothesis supported by trends in similar molecules .

Biological Activity

The compound 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the Pyrazolyl Group : The pyrazolyl group is attached via condensation reactions with hydrazine and 1,3-dicarbonyl compounds.

- Thioether Formation : The thioether linkage is introduced through nucleophilic substitution reactions using thiols and appropriate halides.

- Pyridine Attachment : The final step involves the incorporation of the pyridine ring through specific coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing triazole and pyrazole groups have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HCT-116 (colon carcinoma) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 | 6.2 |

| Compound B | T47D (breast cancer) | 27.3 |

| Compound C | HCT-116 | 43.4 |

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Studies have indicated that it has moderate antibacterial effects against a range of pathogens:

- Antibacterial Testing : Compounds related to this structure were tested against standard bacterial strains, showing varying degrees of activity comparable to established antibiotics .

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole and pyrazole groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The unique structure allows for selective binding to various receptors, influencing cellular pathways involved in cancer progression and microbial resistance.

Case Studies

Several case studies have been conducted to investigate the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A study published in Molecules reported that derivatives based on this structure showed significant inhibition of cell proliferation in HL-60 cells with an IC50 value of approximately 6.2 µM .

- Antibacterial Efficacy : Research highlighted that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria, suggesting potential as novel antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine?

Synthesis typically involves nucleophilic substitution reactions. For example:

- React the triazole-thiol intermediate with a pyridine derivative bearing a methyl leaving group (e.g., chloromethylpyridine) in an aprotic solvent (e.g., DMF or THF) under alkaline conditions (e.g., potassium carbonate or alkoxide bases) .

- Optimize reaction temperature (often 50–80°C) and monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF-EtOH mixtures) is recommended .

Q. How can researchers optimize the purification of this compound post-synthesis?

- Recrystallization : Use solvent pairs like DMF-EtOH (1:1) to achieve high-purity crystals .

- Column Chromatography : Employ gradient elution with polar/non-polar solvents (e.g., ethyl acetate/hexane) to separate byproducts. Pre-adsorb the crude product onto silica gel before loading .

- HPLC : Utilize reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-scale purification .

Q. What spectroscopic techniques are critical for confirming the structure?

- NMR Spectroscopy : H and C NMR to confirm substituent positions and connectivity, especially for pyrazole, triazole, and thioether moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL (SHELX suite) to resolve bond lengths and angles .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities?

- Data Collection : Collect high-resolution (<1.0 Å) diffraction data. Use SHELXC/D/E for experimental phasing if heavy atoms are absent .

- Refinement : Apply SHELXL with restraints for disordered moieties (e.g., methoxyethyl groups). Use TWIN commands for handling twinned crystals .

- Validation : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy and hydrogen-bonding networks .

Q. How to address discrepancies between computational modeling (e.g., DFT) and experimental data (e.g., bond lengths)?

- Multi-Method Refinement : Combine DFT-optimized geometries with crystallographic restraints in SHELXL to balance theory and experimental data .

- Electron Density Maps : Analyze residual density peaks to identify misplaced atoms or dynamic disorder .

- Thermal Ellipsoids : Adjust ADPs (anisotropic displacement parameters) to account for flexibility in methoxyethyl groups .

Q. What experimental design considerations are crucial for assessing biological activity?

- Dose-Response Assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC/EC values. Include positive controls (e.g., known enzyme inhibitors) .

- Cell-Based Assays : Optimize cell viability protocols (MTT/XTT assays) to distinguish cytotoxicity from target-specific effects .

- Replication : Apply split-plot designs (as in agricultural studies) to account for batch effects in multi-plate experiments .

Q. How to evaluate environmental stability and degradation pathways?

- Hydrolysis Studies : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS .

- Photolysis : Use UV light (254–365 nm) to simulate sunlight exposure; quantify degradation kinetics with HPLC .

- Biotic Transformation : Incubate with soil or microbial consortia; monitor metabolites using high-resolution Orbitrap MS .

Q. What strategies can resolve contradictions in bioactivity data across studies?

- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent effects, cell lines) .

- Orthogonal Assays : Validate activity using unrelated methods (e.g., enzymatic vs. cell-based assays) .

- Standardization : Adopt OECD guidelines for reproducibility, including strict control of temperature, humidity, and solvent purity .

Q. How to analyze sulfur-related reactivity in the thioether group?

- Kinetic Studies : Monitor alkylation/oxidation rates under varying conditions (pH, temperature) using UV-Vis or H NMR .

- Competitive Reactions : Compare reactivity with other thiols (e.g., glutathione) to assess nucleophilicity .

- Computational Modeling : Use DFT to calculate transition states for sulfur-centered reactions and validate with experimental rate constants .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.